molecular formula C20H19F3N4O B2991806 4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1203178-07-7

4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2991806
CAS No.: 1203178-07-7
M. Wt: 388.394
InChI Key: AQGFHZQOWVAIOW-UHFFFAOYSA-N
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Description

4-(1H-Benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built on a privileged structural framework. This molecule features a benzimidazole core linked to a piperidine carboxamide group. The benzimidazole scaffold is a quintessential pharmacophore known for its diverse biological activities and is a key structural component in several therapeutic agents . Its broad utility stems from its ability to interact with various biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . This compound is specifically designed for Research Use Only and is not intended for diagnostic or therapeutic applications. Its primary research value lies in its potential as a key intermediate or target molecule in the development of novel enzyme inhibitors. Benzimidazole-piperidine hybrids have been identified as potent and selective inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases . For instance, closely related structural analogs have demonstrated high potency and selectivity as inhibitors of Casein Kinase 1 (CK1) delta and epsilon isoforms, with IC50 values in the nanomolar range . The presence of the 2-(trifluoromethyl)phenyl group is a common feature in drug design, often used to enhance metabolic stability and binding affinity through hydrophobic interactions. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly investigating how substitutions on the benzimidazole nitrogen (N1) and the phenyl ring influence potency and selectivity . Its mechanism of action is anticipated to involve targeting kinase enzymes or other ATP-binding proteins, making it a valuable tool for probing cellular signaling pathways, cancer cell proliferation, and apoptosis mechanisms .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O/c21-20(22,23)14-5-1-2-6-15(14)26-19(28)27-11-9-13(10-12-27)18-24-16-7-3-4-8-17(16)25-18/h1-8,13H,9-12H2,(H,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGFHZQOWVAIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole intermediate is then subjected to further reactions to introduce the piperidine ring and the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity has been explored in studies involving enzyme inhibition and receptor binding.

  • Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's stability and binding affinity, while the piperidine ring contributes to its overall structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Benzimidazole Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity Reference
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Piperidine-benzimidazole ketone 2-(Trifluoromethyl)phenyl Retinol-binding protein antagonist
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide Benzimidazole-phenylamide 2-Methoxybenzoyl Preclinical antiviral candidate
N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine Piperidine-benzimidazole amine None Dual histamine H1/H4 receptor ligand
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide Benzimidazole-phenylamide 3,4,5-Trimethoxybenzoyl BVDV entry/replication inhibitor
Target Compound Piperidine-carboxamide 2-(Trifluoromethyl)phenyl Under investigation N/A
Key Observations:

Linker Variations: The target compound uses a carboxamide linker (CONH), whereas analogues like the methanone derivative in employ a ketone (CO). Carboxamides generally improve solubility and hydrogen-bonding capacity compared to ketones. Piperidine-amine derivatives (e.g., ) lack the trifluoromethylphenyl group, reducing lipophilicity and target specificity.

Substituent Effects: The 2-(trifluoromethyl)phenyl group in the target compound enhances binding to hydrophobic pockets in proteins, as seen in retinol-binding protein antagonists . Methoxy or trimethoxy substituents (e.g., ) improve pharmacokinetic profiles but may reduce metabolic stability compared to trifluoromethyl groups.

Biological Activity: Benzimidazole-phenylamide derivatives (e.g., ) exhibit antiviral activity, while piperidine-ketone analogues () target retinol-binding proteins. The target compound’s biological profile remains understudied but is hypothesized to align with kinase or protease inhibition due to its structural similarity to tubulin polymerization inhibitors (e.g., ).

Functional Analogues with Amide/Benzimidazole Motifs

Table 2: Functional Comparisons Based on Amide Linkages
Compound Name Amide Type Additional Features Activity Reference
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine-carbonyl)phenyl)acetamide Thioacetamide Bromo-hydroxybenzylidene Anticancer (CDK-8/ER-α inhibition)
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)cinnamides Cinnamide α,β-Unsaturated carbonyl Tubulin polymerization inhibition
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones Thiazolidinone Arylidene substituents Antimicrobial
Target Compound Piperidine-carboxamide Trifluoromethylphenyl Hypothesized kinase inhibition N/A
Key Observations:

Amide vs. Thioamide/Thiazolidinone: Thioacetamide and thiazolidinone derivatives () exhibit distinct electronic properties due to sulfur inclusion, altering target selectivity.

Biological Targets :

  • Tubulin inhibitors () rely on planar aromatic systems (e.g., cinnamides), whereas the target compound’s piperidine core may favor kinase or protease binding.

Biological Activity

The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide , often referred to as compound A , has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to elucidate the biological activity of compound A, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

Compound A is characterized by its complex structure, which includes a benzimidazole moiety linked to a piperidine ring through a carboxamide functional group. The trifluoromethyl group on the phenyl ring enhances lipophilicity and may influence biological interactions.

Research indicates that compound A exhibits significant activity as a modulator of the GABA-A receptor. This receptor is critical in mediating inhibitory neurotransmission in the central nervous system (CNS). The modulation of GABA-A receptors can lead to various therapeutic effects, including anxiolytic and anticonvulsant properties.

Key Findings:

  • Positive Allosteric Modulation : Compound A acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the receptor's response to its natural ligand, GABA. This mechanism has been linked to potential applications in treating anxiety disorders and epilepsy .
  • Metabolic Stability : Studies have shown that compound A demonstrates improved metabolic stability compared to other similar compounds, which is crucial for developing effective pharmaceuticals with reduced hepatotoxicity .

Biological Activity Data

The following table summarizes the biological activities and findings associated with compound A:

Activity IC50/EC50 Reference
GABA-A receptor modulationEC50 = 90 nM
Cytotoxicity against HepG2 cellsIC20 > 40 µM
Antimycobacterial activityMIC = 5.9 µM

Case Study 1: GABA-A Modulation

In a study focusing on the modulation of the GABA-A receptor, compound A was shown to enhance receptor activity significantly. The study compared its effects with known PAMs and found that compound A maintained higher levels of parent compounds during metabolic studies, indicating its potential for therapeutic use without rapid degradation .

Case Study 2: Antimycobacterial Activity

Another investigation assessed the efficacy of compound A against Mycobacterium tuberculosis. The results indicated that it possesses notable antimycobacterial activity, with an MIC comparable to established treatments. This suggests that compound A could be further explored as a candidate for tuberculosis therapy .

Structure-Activity Relationship (SAR)

The SAR analysis of compound A reveals that modifications in the benzimidazole and piperidine moieties can significantly affect its biological activity. For instance:

  • Substituting different groups on the trifluoromethyl phenyl ring alters lipophilicity and receptor affinity.
  • Variations in the amide linkage can enhance or diminish metabolic stability and receptor interaction profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via coupling reactions using HBTU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF with i-Pr2NEt as a base. Purification via silica gel chromatography (10–50% EtOAc in hexanes) achieves ~67% yield . Alternative routes involve refluxing intermediates in HBr/acetic acid to form the benzimidazole core, followed by carboxamide coupling .
  • Key Variables : Solvent choice (DMF vs. THF), stoichiometry of coupling agents, and reaction time (e.g., 16 hours for amide bond formation) .

Q. How can structural integrity and purity be validated post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm regiochemistry of the piperidine-carboxamide linkage (e.g., δ 5.83–5.77 ppm for piperidine protons) and absence of rotamers .
  • ESI-MS/CHN Analysis : Verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 428.1) and elemental composition (C, H, N) within ±0.4% deviation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >178°C) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Recommendations :

  • Receptor Binding : Screen for dual histamine H1/H4 receptor antagonism using radioligand displacement assays (IC50 values) .
  • Kinase Inhibition : Test selectivity against BET-family kinases via fluorescence polarization assays .
  • Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the trifluoromethylphenyl moiety?

  • Experimental Design :

  • Analog Synthesis : Replace the 2-(trifluoromethyl)phenyl group with electron-deficient (e.g., 4-fluorophenyl) or bulky (e.g., 2-naphthyl) substituents .
  • Biological Testing : Compare IC50 values in receptor binding assays to identify steric/electronic effects .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze interactions with histamine H4 receptor active sites .

Q. What strategies resolve contradictions in solubility data across studies?

  • Case Example : Discrepancies in DMSO solubility (e.g., 10 mM vs. 5 mM) may arise from polymorphic forms.

  • Resolution : Conduct X-ray crystallography to identify dominant polymorphs. Use DSC (Differential Scanning Calorimetry) to correlate melting points (178–185°C) with solubility profiles .
  • Alternative Solvents : Test co-solvents (e.g., PEG-400) for in vivo formulations .

Q. How can metabolic stability be assessed to prioritize analogs for in vivo studies?

  • Protocol :

  • Microsomal Incubations : Use liver microsomes (human/mouse) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

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